N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUXBEDXXRXHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline-2-Carboxylic Acid Synthesis
Quinoxaline derivatives are classically synthesized via condensation of o-phenylenediamine with α-keto acids or 1,2-diketones. For quinoxaline-2-carboxylic acid, a modified approach employs 2,3-diketobutanoic acid and o-phenylenediamine under acidic conditions (Scheme 1A). Cyclization occurs at 80–100°C in ethanol, yielding the quinoxaline core with a carboxylic acid group at position 2. Purification via recrystallization from aqueous ethanol achieves >85% purity.
3-(Furan-2-yl)Pyrazin-2-yl)Methanamine Preparation
The pyrazine-furan intermediate is synthesized through a two-step process:
- Step 1 : Suzuki-Miyaura coupling of 2-chloro-3-iodopyrazine with furan-2-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This introduces the furan group at position 3 of the pyrazine ring with >90% regioselectivity.
- Step 2 : Nucleophilic substitution of the remaining chlorine atom at position 2 with phthalimide-protected methylamine , followed by deprotection using hydrazine hydrate to yield the free amine.
Amide Bond Formation: Methodological Comparison
Coupling quinoxaline-2-carboxylic acid with 3-(furan-2-yl)pyrazin-2-yl)methanamine requires careful selection of activating agents.
Carbodiimide-Mediated Coupling
EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in DMF is widely employed. The reaction proceeds at 0°C to room temperature over 12–24 hours, achieving 70–75% yield (Table 1). Excess EDC (1.5 equiv) minimizes side reactions, while HOBt suppresses racemization.
Uranium-Based Reagents
HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in DCM with DIPEA (N,N-diisopropylethylamine) offers faster coupling (4–6 hours) and higher yields (82–85%) but at increased cost.
Mixed Anhydride Method
Reaction with isobutyl chloroformate and N-methylmorpholine generates a reactive mixed anhydride, which couples with the amine at −15°C. This method affords moderate yields (65–70%) but is advantageous for acid-sensitive substrates.
Table 1 : Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Carbodiimide | EDC, HOBt | DMF | 24 | 70–75 |
| Uranium-based | HATU, DIPEA | DCM | 4–6 | 82–85 |
| Mixed Anhydride | iBuOCOCl, NMM | THF | 12 | 65–70 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction rates. However, DMF may lead to dimethylamine byproducts during prolonged reactions. Switching to THF reduces side reactions but requires longer reaction times.
Temperature Control
Low temperatures (−15°C to 0°C) improve selectivity in mixed anhydride and HATU methods, whereas EDC-mediated couplings tolerate room temperature.
Purification Strategies
Crude product purification involves:
- Silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the amide.
- Recrystallization from ethanol/water (7:3) to achieve >98% purity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₉H₁₄N₅O₂ [M+H]⁺: 352.1142; Found: 352.1145.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The nitro groups in the quinoxaline ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, room temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Furan epoxides.
Reduction: Aminoquinoxalines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide. The compound has shown significant activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 µg/mL | Staphylococcus aureus |
| Other pyrazole derivatives | Ranges from 0.22 to 0.25 µg/mL | Various pathogens |
The compound exhibited effective inhibition zones in vitro, with a focus on its ability to disrupt biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis . This suggests that it could be utilized in treating infections caused by these bacteria.
Protein Kinase Inhibition
The pyrazole scaffold, which is integral to the structure of this compound, plays a crucial role in the design of protein kinase inhibitors (PKIs). These inhibitors are vital in cancer therapy due to their ability to interfere with the signaling pathways that promote tumor growth.
Table 2: Role of Pyrazole in Protein Kinase Inhibition
| Kinase Target | Compound Example | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Akt | Afuresertib | <1 | ATP competitive inhibition |
| Aurora Kinases | Tozasertib | <10 | Structural optimization of lead compounds |
| Bcr-Abl | Various pyrazole derivatives | Varies | Disruption of phosphorylation |
The presence of the pyrazole moiety enhances the binding affinity to the kinase's active site, allowing for effective inhibition. This characteristic is particularly relevant for developing targeted cancer therapies .
Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) of quinoxaline derivatives is essential for optimizing their efficacy and selectivity as therapeutic agents. Modifications to the quinoxaline scaffold can significantly influence biological activity.
Table 3: Structure–Activity Relationships of Quinoxaline Derivatives
| Modification Type | Effect on Activity |
|---|---|
| Substitution at R1 position (e.g., furan group) | Increased antimicrobial activity |
| Amide bond variations | Enhanced binding to kinase targets |
| Presence of electron-withdrawing groups | Improved solubility and bioavailability |
Research indicates that certain substitutions can lead to compounds with lower MIC values and improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. The pyrazine and furan rings can bind to active sites of enzymes, modulating their activity. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoxaline Cores
2.1.1 N-(3-Methylphenyl)quinoxalin-2-amine
This compound replaces the carboxamide group with an amine linkage to a 3-methylphenyl substituent. Crystallographic data reveal a planar quinoxaline system stabilized by intramolecular C–H···N interactions and intermolecular hydrogen bonds involving water molecules . Unlike the target compound, this derivative lacks the pyrazine-furan substituent, which may reduce its conformational flexibility and electronic diversity.
2.1.2 3-(Substituted-phenoxy)-N-(sulfamoylphenyl)quinoxaline-2-carboxamides
Patent data describe derivatives with phenoxy and sulfamoylphenyl groups (e.g., 3-(4-fluoro-2-methoxyphenoxy)-N-(3-sulfamoylphenyl)quinoxaline-2-carboxamide) . These compounds emphasize the role of electron-withdrawing groups (e.g., sulfonamide) in enhancing solubility or target engagement. Compared to the furan-pyrazine substituent in the target compound, phenoxy groups may confer distinct steric and electronic profiles, influencing pharmacokinetics .
Pyrazine-Based Carboxamides
2.2.1 N-(2-Phenoxyphenyl)pyrazine-2-carboxamide
This analog substitutes quinoxaline with a pyrazine ring and connects to a phenoxyphenyl group. Structural studies show planar carboxamide linkages stabilized by hydrogen bonding, similar to quinoxaline derivatives . The absence of the quinoxaline core may limit π-π stacking interactions critical for DNA intercalation, a mechanism observed in some antitumor quinoxalines .
2.2.2 N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide
This derivative replaces the pyrazine-furan unit with a trifluoromethyl pyrazole group. However, the furan in the target compound may offer better hydrogen-bonding capacity, influencing target selectivity .
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-tubercular and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H13N5O2, with a molecular weight of 331.335 g/mol. The compound features a quinoxaline core linked to a furan and pyrazine moiety, which are known for their diverse biological activities.
Antimycobacterial Activity
This compound has demonstrated significant activity against Mycobacterium tuberculosis H37Ra. The compound exhibits an inhibitory concentration (IC50) ranging from 1.35 to 2.18 μM, indicating its potential as an anti-tubercular agent.
Table 1: Antimycobacterial Activity of this compound
| Compound Name | IC50 (μM) | Target Organism |
|---|---|---|
| This compound | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra |
Anticancer Activity
In addition to its antimycobacterial properties, this compound has shown promising results in anticancer studies. Research indicates that derivatives of quinoxaline compounds exhibit strong anticancer activities against various cancer cell lines. For instance, N-substituted quinoxaline derivatives have been evaluated for their cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines .
Table 2: Cytotoxicity of Quinoxaline Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | HepG2 | X μM |
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | SK-OV-3 | Y μM |
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | PC-3 | Z μM |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial survival and cancer cell proliferation.
- DNA Interaction : Molecular docking studies suggest potential interactions with human DNA topoisomerase and vascular endothelial growth factor receptor, making it a candidate for further investigation in cancer therapy .
Case Studies
Several studies have highlighted the effectiveness of quinoxaline derivatives in treating infections and cancer:
- Antimycobacterial Study : A study evaluated various quinoxaline derivatives for their antimycobacterial activity, revealing that most active compounds had MIC values below 15.625 µg/mL against Mycobacterium tuberculosis .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of quinoxaline derivatives on cancer cell lines, identifying specific compounds with selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the common synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide, and what are the critical parameters affecting yield?
Methodological Answer: The synthesis of quinoxaline-carboxamide derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:
- Coupling of pyrazine and furan moieties : Similar to methods described for furyl-carboxamide derivatives, where furoyl chloride reacts with amino-substituted pyrazine under reflux conditions (e.g., 120°C for 18 h in 1,4-dioxane) .
- Quinoxaline-carboxamide formation : Amide bond formation via activation of quinoxaline-2-carboxylic acid (e.g., using carbodiimide coupling agents) followed by reaction with (3-(furan-2-yl)pyrazin-2-yl)methylamine.
- Critical parameters :
Example Synthesis Table (adapted from and ):
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₄N₄O₂: 336.1082) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., π–π stacking, hydrogen bonds) .
Q. What are the typical impurities encountered during synthesis, and how can they be identified and mitigated?
Methodological Answer:
- Common impurities :
- Mitigation strategies :
- Chromatographic purification : Column chromatography (silica gel, EtOAc/hexane gradients) removes polar/non-polar impurities .
- Recrystallization : Ethanol/chloroform mixtures improve purity for crystallography studies .
- HPLC-MS monitoring : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve closely related analogs .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling be utilized to determine the three-dimensional structure and intermolecular interactions of this compound?
Methodological Answer:
- X-ray crystallography :
- Data collection : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves atomic positions .
- Refinement : SHELX software refines structures using least-squares minimization (R-factor < 0.05) .
- Key findings : Quinoxaline-carboxamides exhibit planar conformations with intramolecular C–H···N contacts (2.8–3.0 Å) stabilizing the structure .
- Computational modeling :
Example Interaction Analysis (from ):
| Interaction Type | Distance (Å) | Role in Stability |
|---|---|---|
| N–H···O (water) | 2.89 | Intermolecular layer formation |
| π–π stacking | 3.59 | Interlayer cohesion |
| C–H···O (quinoxaline) | 2.75 | Intramolecular rigidity |
Q. What strategies are recommended for resolving data contradictions between experimental and computational studies of its molecular conformation?
Methodological Answer:
- Case study : Discrepancies in torsion angles (experimental vs. DFT):
- Resolution strategies :
Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of quinoxaline-carboxamide derivatives in biological systems?
Methodological Answer:
- SAR workflow :
- Analog synthesis : Modify substituents (e.g., furan → thiophene, pyrazine → pyridine) .
- Biological assays : Screen for antimicrobial/anticancer activity (e.g., MIC values against E. coli or MCF-7 cells) .
- Cheminformatics : QSAR models correlate electronic parameters (e.g., logP, polar surface area) with activity .
- Key findings :
Example SAR Table (adapted from and ):
| Derivative | Substituent | MIC (µg/mL) | logP | Reference |
|---|---|---|---|---|
| Quinoxaline-2-carboxamide | Furan-2-yl | 12.5 | 2.1 | |
| Pyridine analog | Pyridin-2-yl | 25.0 | 1.8 | |
| Thiophene analog | Thiophen-2-yl | 6.25 | 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
